AF-DX 384 is a synthetic compound classified as a muscarinic acetylcholine receptor antagonist. [] It exhibits a preferential affinity for the M2 muscarinic receptor subtype, although it also binds to other subtypes with varying degrees of affinity. [, ] This selectivity makes AF-DX 384 a valuable tool in scientific research, particularly in investigating the role of M2 receptors in various physiological and pathological processes. [, , , , , , , , ]
Future Directions
Developing More Selective M2 Ligands: Despite its relative selectivity, AF-DX 384 still exhibits some affinity for other muscarinic receptor subtypes, particularly M4. [, , , ] Future research could focus on developing analogs with even greater selectivity for the M2 subtype, enabling more precise targeting and minimizing potential off-target effects.
Investigating Allosteric Modulation: AF-DX 384's potential interaction with the allosteric site of muscarinic receptors warrants further investigation. [, ] Exploring its allosteric properties could lead to the development of novel therapeutic agents that indirectly modulate receptor activity.
Developing Thermostabilized M2 Receptors: Crystallographic studies have revealed valuable insights into the structure of AF-DX 384 bound to a thermostabilized mutant of the M2 receptor. [] This approach offers a promising avenue for further structural and functional characterization of M2 receptors and their interaction with ligands.
Exploring Therapeutic Applications: While currently not approved for clinical use, continued research on AF-DX 384 and its analogs could reveal potential therapeutic applications in various disease states, including Alzheimer's disease, cardiovascular disorders, and respiratory diseases. [, , , ]
Related Compounds
AF-DX 116
Compound Description: AF-DX 116 [(+/-)-11-2((-((diethylamino) methyl)-1-piperidinyl)acetyl)-5,11-dihydro-6H- pyrido(2,3-b)(1,4)-benzodiazepine-6-one] is a muscarinic antagonist. [] It is the racemic mixture of AF-DX 250 and its enantiomer. [] Similar to AF-DX 384, it exhibits selectivity for M2 over M1 muscarinic receptors. [, ]
Relevance: AF-DX 116 is structurally very similar to AF-DX 384, with the primary difference being the diethylamino groups on AF-DX 116 in place of the dipropylamino groups on AF-DX 384. [, ] Both compounds demonstrate high affinity for M2 and M4 receptors. [] Research suggests that both compounds may be better suited for studying M2 binding sites in the heart compared to the brain. []
Compound Description: AF-DX 250 [(+)-(11-[2-[(diethylamino) methyl]-1-piperidinyl)acetyl)-5,11-di-hydro-6H-pyrido(2,3-b)(1,4) benzodiazepine-6-one] is the (+) enantiomer of AF-DX 116. [] It is a muscarinic antagonist that displays high affinity for M2 and M4 receptors, intermediate affinity for M1 and M3 receptors, and low affinity for M5 receptors. []
Relevance: AF-DX 250 is the (+) enantiomer of AF-DX 116, which is structurally very similar to AF-DX 384. [] These structural similarities result in a similar binding profile for all three compounds, with high affinity for M2 and M4 receptors and lower affinities for other muscarinic subtypes. [, ]
AQ-RA 741
Compound Description: AQ-RA 741 [11-[4-[4-(diethylamino)butyl]-1-piperidinyl)acetyl)-5,11- dihydro-6H-pyrido(2,3-b) (1,4)benzodiazepine-6-one] is a muscarinic antagonist. [] It exhibits the highest selectivity for M2 receptors out of a group of several "M2-selective" antagonists. []
Relevance: AQ-RA 741 is structurally similar to AF-DX 384, and both compounds show high affinity for M2 and M4 receptors. [] While both are considered "M2-selective," AQ-RA 741 displays a greater degree of selectivity. []
Hexahydro-sila-difenidol (HHSiD)
Compound Description: Hexahydro-sila-difenidol is a nonselective muscarinic antagonist. [, , ]
N-Methylscopolamine (NMS)
Compound Description: N-Methylscopolamine (NMS) is a nonselective muscarinic antagonist. []
Relevance: In studies on the binding of AF-DX 384 to muscarinic M2 receptors, NMS is often used as a comparator compound. [] Research has shown that AF-DX 384 can retard the dissociation of NMS, indicating a potential interaction between these two compounds at the M2 receptor's allosteric site. []
Oxotremorine-M
Compound Description: Oxotremorine-M is a muscarinic agonist with selectivity for M2 and M4 receptors. [, , , ]
Relevance: Oxotremorine-M is often used in conjunction with AF-DX 384 to investigate M2 receptor activity. [, , ] Studies have shown that both compounds can effectively bind to and modulate the activity of M2 receptors, with Oxotremorine-M acting as an agonist and AF-DX 384 as an antagonist. [, , , ]
Pirenzepine
Compound Description: Pirenzepine is a muscarinic antagonist that exhibits selectivity for M1 receptors. [, , , , , , , , , , , ]
Relevance: Pirenzepine is frequently used as a comparator compound in studies involving AF-DX 384. [, , , , , , , , ] This is because pirenzepine displays a higher affinity for M1 receptors, whereas AF-DX 384 exhibits selectivity for M2 receptors. [, , , , , , , , , , , ] Researchers often utilize this contrasting binding profile to differentiate between muscarinic receptor subtypes and study their specific roles. [, , , , , , , , ]
Compound Description: 4-DAMP is a muscarinic antagonist that was initially considered M3-selective, but subsequent research has indicated a more complex binding profile. [, , , , , ]
Relevance: 4-DAMP has been used as a tool to investigate muscarinic receptor subtypes, often in comparison to AF-DX 384. [, , , , , ] While initially believed to be M3-selective, 4-DAMP's interaction with M2 receptors is evident in various studies. [, , , , , ] This overlap in binding profiles, albeit with different affinities, highlights the complexity of muscarinic receptor pharmacology and the need for more selective ligands. [, , , , , ]
Compound Description: W84 is a known allosteric agent that interacts with muscarinic receptors. []
Relevance: Research suggests that AF-DX 384's binding domain may partially overlap with the allosteric site of the M2 receptor, a site also targeted by W84. [] This potential overlap was investigated by examining the combined effects of W84 and AF-DX 384 on muscarinic receptor activity. [] Further research led to the development of hybrid compounds incorporating structural elements of both AF-DX 384 and W84. [] These hybrid compounds aimed to enhance interactions with the allosteric site and modulate muscarinic receptor activity more effectively. []
Methoctramine
Compound Description: Methoctramine is a muscarinic antagonist that displays selectivity for M2 receptors, particularly those in cardiac tissue. [, ]
Relevance: Methoctramine is often used as a comparator compound when investigating the selectivity and binding properties of AF-DX 384, especially in the context of M2 receptors. [, ] Both compounds share a similar pharmacological profile, displaying a preference for M2 over other muscarinic receptor subtypes. [, ]
Himbacine
Compound Description: Himbacine is a muscarinic antagonist that exhibits selectivity for M2 and M4 receptors. [, , ]
Relevance: Himbacine is often used as a tool to investigate muscarinic receptor subtypes, particularly M2 and M4, in comparison to AF-DX 384. [, , ] Both compounds share a similar binding profile with a preference for these subtypes, although their affinities for each subtype may differ. [, , ]
UH-AH 37
Compound Description: UH-AH 37 is a tricyclic muscarinic receptor antagonist. [] Unlike pirenzepine, UH-AH 37 demonstrates a higher affinity for ileal muscarinic receptors compared to atrial receptors. []
Relevance: UH-AH 37 is structurally similar to pirenzepine, but its binding profile differs from both pirenzepine and AF-DX 384. [] This difference in binding preference highlights the diverse pharmacological profiles that exist even within structurally related muscarinic antagonists. []
[(3)H] Quinuclidinyl benzilate (QNB)
Compound Description: [(3)H] Quinuclidinyl benzilate (QNB) is a nonselective muscarinic antagonist radioligand. [, , , , ]
Relevance: [(3)H] Quinuclidinyl benzilate (QNB) is often used in binding assays to characterize and quantify muscarinic receptor densities in various tissues. [, , , , ] Its use in conjunction with selective antagonists like AF-DX 384 allows researchers to distinguish between different muscarinic receptor subtypes and understand their distribution. [, , , , ]
Source
AF-DX 384 was first synthesized in the context of research aimed at understanding muscarinic receptor pharmacology. It has been utilized in various studies to elucidate the mechanisms of action of muscarinic receptors in both human and animal models .
Classification
AF-DX 384 can be classified as:
Chemical Class: Muscarinic receptor antagonist
Target Receptors: Muscarinic M2 and M4 receptors
Application: Research tool for studying muscarinic receptor function and distribution.
Synthesis Analysis
The synthesis of AF-DX 384 involves multiple chemical steps, starting from pipecolic acid. The process typically includes the formation of key intermediates followed by specific modifications to achieve the desired structure.
Methods
Starting Material: Pipecolic acid serves as the primary starting material.
Synthesis Steps:
The synthesis proceeds through a series of reactions including amination and alkylation.
Enantiomeric forms (R and S isomers) are produced, with specific yields reported for each isomer.
Techniques such as capillary electrophoresis are used to determine enantiomeric excess .
Technical Details
Molecular Structure Analysis
AF-DX 384 has a well-defined molecular structure characterized by its specific functional groups that confer its pharmacological properties.
Structure
Chemical Formula: C14H18N2O
Molecular Weight: Approximately 230.3 g/mol
The structure includes a dipropylamino group attached to a central aromatic system, which is crucial for its interaction with muscarinic receptors.
Data
The compound's structural features allow it to selectively bind to M2 and M4 muscarinic receptors, influencing neurotransmitter signaling pathways .
Chemical Reactions Analysis
AF-DX 384 participates in various chemical reactions that are pertinent to its role as a muscarinic antagonist.
Reactions
The primary reaction involves competitive inhibition of acetylcholine binding at muscarinic receptors, which alters downstream signaling pathways.
Studies have shown that AF-DX 384 exhibits different inhibitory concentrations against acetylcholine responses in different cell types, indicating its specificity and potency .
Technical Details
The half-maximal inhibitory concentration (IC50) values for AF-DX 384 have been reported at approximately 230 nM for native human lens epithelial cells, demonstrating its effectiveness as an antagonist .
Mechanism of Action
The mechanism of action for AF-DX 384 revolves around its ability to inhibit muscarinic receptor signaling.
Process
Receptor Binding: AF-DX 384 binds competitively to the M2 and M4 muscarinic receptors.
Inhibition of Acetylcholine Action: By blocking these receptors, AF-DX 384 prevents acetylcholine from exerting its effects on target cells.
Physiological Impact: This inhibition can lead to changes in intracellular calcium levels and other cellular responses that are mediated by muscarinic receptor activation.
Data
Experimental data indicate that AF-DX 384 significantly alters calcium signaling pathways in response to acetylcholine stimulation, highlighting its role as a critical tool for studying muscarinic receptor function .
Physical and Chemical Properties Analysis
AF-DX 384 exhibits a range of physical and chemical properties that are relevant for its application in research.
Physical Properties
Appearance: Typically presented as a white crystalline powder.
Solubility: Soluble in organic solvents; limited solubility in water.
Chemical Properties
Stability under standard laboratory conditions.
Reactivity profiles consistent with amine-containing compounds.
Relevant Data or Analyses
Detailed characterization studies have confirmed the purity and identity of AF-DX 384 using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Applications
AF-DX 384 has significant applications in scientific research:
Neuroscience Research: Used to study the distribution and function of muscarinic receptors in various brain regions.
Pharmacological Studies: Investigating the role of muscarinic antagonists in treating conditions like glaucoma or cognitive dysfunction.
Receptor Mapping: Employed in autoradiographic studies to visualize receptor populations within tissues .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Highly selective α1 adrenoceptor antagonist (Ki = 0.53 nM). Precursor of the 3-[125I]-derivative. Very selective α1-adrenoceptor antagonist, precursor of the 3-[125I]-derivative.
4-[1-hydroxy-2-[4-(phenylmethyl)-1-piperidinyl]propyl]phenol is a member of piperidines. N-methyl-D-aspartate (NMDA) receptors (NMDARs) are members of the ionotropic glutamate receptor family, with key roles in brain development and neurological function. NMDARs are heterotetramers that typically involve a dimer of dimers of both GluN1 and GluN2A-D subunits, with each subunit itself composed of an N-terminal domain (NTD), a ligand-binding domain (LBD), a transmembrane domain, and a C-terminal cytoplasmic domain. Binding at the LBD of the agonists glycine (or D-serine) to the GluN1 subunits and of glutamate to the GluN2 subunits is a regulatory mechanism for channel activation. In addition, allosteric modulators are known to bind at the NTDs and form another layer of regulation. One such allosteric regulator is ifenprodil, which was first shown to bind the NMDARs in the 1990s, and specifically to those NMDARs containing the GluN2B subunit. Further studies elucidated that ifenprodil binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B NTDs, where it acts as a non-competitive antagonist. Although ifenprodil has received considerable interest in its potential neuromodulatory activities in psychiatric conditions, including dependency and depression, it has also been shown to have an immunomodulatory effect. In an unbiased screen for compounds capable of reducing cell death induced by infection with the influenza strain H5N1, ifenprodil was found to have a protective effect against H5N1-induced lung damage, in part through its ability to alleviate the H5N1-induced cytokine storm and reduce pulmonary infiltration of neutrophils, natural killer cells, and T cells. Ifenprodil is being investigated for its potential utility in treating COVID-19 in an ongoing phase 2b/3 clinical trial (NCT04382924). Ifenprodil is an orally bioavailable, N-methyl-D-aspartate (NMDA) receptor antagonist, with potential central nervous system (CNS) stimulating, neuroprotective, anti-inflammatory and anti-fibrotic activities. Upon administration, ifenprodil targets, binds to and inhibits glutamanergic NMDA receptors (NMDARs), specifically the glycine-binding NMDA receptor subunit 1 (GluN1) and 2 (glutamate-binding NMDA receptor subunit 2; NMDA-type subunit 2B; GluN2B), thereby preventing NMDAR signaling. This inhibits neuronal excitotoxicity, and thereby potentially enhancing cognitive function. Additionally, ifenprodil inhibits G protein-coupled inwardly-rectifying potassium (GIRK) channels, and interacts with alpha1 adrenergic, serotonin, and activates sigma receptors. Ifenprodil exerts its anti-inflammatory effect through its effect on NMDA and possibly sigma-1 receptors. Although the exact mechanism has not fully been elucidated, this agent reduces the infiltration of neutrophils and T-cells into the lungs and prevents the release of pro-inflammatory cytokines. This may result in the reduction of the lung inflammatory response, inhibit fibrosis in the lungs and may reduce the severity of cough. NMDA receptors are multimeric ionotropic glutamate receptors composed of four subunits and are expressed on various cells and organs, such as in the brain, lungs, and on T-cells and neutrophils.
Stabilizes cholinergic antagonist-receptor complexes by an allosteric effect. Increases the protective effect of atropine against organophosphate poisoning.